molecular formula C12H18N2O3S B2996754 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine CAS No. 379255-14-8

2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine

Cat. No.: B2996754
CAS No.: 379255-14-8
M. Wt: 270.35
InChI Key: CDLUSPMUARXZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine is a chemical compound with the molecular formula C12H18N2O3S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group, a piperidine-1-sulfonyl group, and a phenylamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyaniline and piperidine-1-sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-methoxyaniline is reacted with piperidine-1-sulfonyl chloride in an appropriate solvent like dichloromethane or tetrahydrofuran at a controlled temperature, usually around room temperature to 50°C.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and continuous monitoring is employed to maintain the desired parameters.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenylamine derivatives.

Scientific Research Applications

2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(piperidine-1-sulfonyl)aniline
  • 2-Methoxy-5-(piperidine-1-sulfonyl)benzoic acid
  • 2-Chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)-phenyl]-acetamide

Uniqueness

2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications.

Biological Activity

2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine, with the CAS number 379255-14-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and its implications in therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, as evidenced by studies demonstrating increased caspase activity and modulation of apoptotic markers.

Key Findings:

  • IC50 Values : The compound displayed IC50 values ranging from 0.126 µM to 11.73 µM against different cancer cell lines, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .
  • Mechanisms : It induces apoptosis through mitochondrial pathways and inhibits matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Research Highlights:

  • Bacterial Inhibition : In vitro assays revealed that the compound inhibits bacterial growth with an MIC (Minimum Inhibitory Concentration) of approximately 10 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Potential Use : The antimicrobial properties suggest potential applications in treating infections, particularly in patients with compromised immune systems.

Target Interactions

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and cell survival pathways.

Biochemical Pathways

The compound influences several biochemical pathways, including:

  • Apoptotic Pathways : Activation of caspase cascades leading to programmed cell death.
  • Cell Cycle Regulation : Arresting the cell cycle at the G1/S checkpoint, preventing further proliferation of cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the sulfonamide group can significantly affect potency and selectivity.

ModificationBiological Activity Impact
Addition of halogensIncreased potency against specific cancer types
Alteration of sulfonamide groupEnhanced selectivity towards bacterial targets

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Application

In a clinical setting, this compound was tested against multi-drug resistant strains of bacteria. Results indicated that it could serve as a promising candidate for developing new antibiotics, especially in treating infections where conventional therapies fail.

Properties

IUPAC Name

2-methoxy-5-piperidin-1-ylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-17-12-6-5-10(9-11(12)13)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLUSPMUARXZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.